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Abstract
2-Ethyl-3,5,6-trimethylpyrazine is a pivotal aroma compound, lending its characteristic nutty,

roasted, and earthy notes to a vast array of food products, from coffee and cocoa to baked

goods.[1][2] As a member of the pyrazine family, it is formed during Maillard reactions and

fermentation processes.[3] For researchers, flavor chemists, and drug development

professionals, understanding its sensory impact begins with a fundamental, yet complex,

metric: the odor threshold. This guide provides a comprehensive technical overview of the odor

threshold of 2-Ethyl-3,5,6-trimethylpyrazine, detailing the methodologies for its determination,

the factors that critically influence its value, and the practical implications of this data in

scientific applications.

The Concept of an Odor Threshold: Beyond a Single
Number
An odor threshold is not a universal constant but a statistically determined concentration at

which a substance becomes perceptible to the human olfactory system. It is crucial to

distinguish between two primary types of thresholds, as their values and implications differ

significantly:
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Detection Threshold: The minimum concentration of an odorant that elicits an olfactory

response, where an individual is aware of a stimulus's presence without necessarily

identifying it.[4][5][6] This is the absolute limit of sensory detection.

Recognition Threshold: The minimum concentration at which a specific percentage of a

population (typically 50%) can correctly identify the characteristic quality of the odor.[4][5][6]

This value is inherently higher than the detection threshold and is often more relevant for

flavor and fragrance applications, as it relates to the concentration at which the compound

imparts its signature character.

The determination of these thresholds is not merely an academic exercise; it is fundamental for

setting limits in air and water quality, developing food products with specific flavor profiles, and

understanding the potential for off-notes in pharmaceuticals.[4][6]

Chemical & Physical Profile of 2-Ethyl-3,5,6-
trimethylpyrazine
A foundational understanding of the molecule's properties is essential, as these directly

influence its volatility and interaction with olfactory receptors.

Property Value Source

Chemical Formula C₉H₁₄N₂ [7][8][9]

Molecular Weight 150.22 g/mol [7][8][9]

CAS Number 17398-16-2 [7][8][9]

Appearance Colorless to pale yellow liquid [10]

Odor Profile
Nutty, musty, earthy, cocoa,

roasted potato
[1][2][11][12]

Boiling Point ~206-207 °C [10]

Solubility
Soluble in alcohol; slightly

soluble in water
[10]
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The relatively high boiling point and limited water solubility are key factors governing its

partition coefficient between a product matrix (e.g., food or a drug formulation) and the air,

which ultimately determines the concentration available to be smelled.[13]

Methodologies for Odor Threshold Determination
Odor threshold values are products of their measurement methodology. Discrepancies in

reported values are often attributable to the different experimental protocols used.[14]

Therefore, a detailed understanding of the chosen method is paramount for interpreting the

data correctly.

Gold Standard: Gas Chromatography-Olfactometry (GC-
O)
For isolating and evaluating the sensory impact of a single compound within a complex mixture,

Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique.[15][16][17][18] It

uniquely combines instrumental analysis with human sensory perception.[16][19]

Causality of Experimental Choices:

Gas Chromatography (GC): The GC component is chosen for its power to separate volatile

compounds from a sample matrix based on their boiling points and chemical properties. This

ensures that what the assessor smells at a specific time corresponds to a specific chemical

peak.

Effluent Splitting: The column effluent is split between a chemical detector (like a Mass

Spectrometer, MS) and a heated sniffing port. This is a critical design choice that allows for

the simultaneous chemical identification and sensory evaluation of a compound.[16]

Human Assessor: The human nose is used as a highly sensitive and specific detector for

odor-active compounds.[19] Instruments cannot replicate the perceptual experience of odor.

Trained panelists are essential for reliable and reproducible results.

Experimental Protocol: A Step-by-Step GC-O Workflow
Sample Preparation: A sample containing 2-Ethyl-3,5,6-trimethylpyrazine is prepared. This

may involve solvent extraction or headspace analysis to isolate the volatile fraction.
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Injection & Separation: The volatile extract is injected into the GC. The instrument's oven

temperature is programmed to ramp up, separating compounds across a capillary column.

Effluent Splitting & Detection: As compounds elute from the column, the flow is split.

Typically, a 1:1 split sends half the effluent to an MS for chemical identification and the other

half to the olfactometry port.

Olfactory Assessment: A trained panelist sniffs the effluent from the heated port. The panelist

records the time, duration, intensity, and description of any perceived odors.

Data Correlation: The timing of the odor event at the sniffing port is correlated with the

chemical peak detected by the MS, confirming the identity of the odor-active compound.

Threshold Determination (via Aroma Extract Dilution Analysis - AEDA): To quantify the odor

potency, the sample is serially diluted and re-analyzed. The highest dilution at which the

compound's odor is still detectable by the panelist corresponds to its odor threshold or flavor

dilution (FD) factor.
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Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b099207?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standardized Sensory Panel Methods: ASTM E679-19
When testing a pure chemical standard, methods like ASTM E679-19 provide a rigorous, self-

validating framework.[4][6] This standard practice is designed to minimize bias and produce

statistically robust threshold data.

Core Principles of ASTM E679-19:

Forced-Choice Presentation: Panelists are presented with a set of samples (typically three,

in a "triangle test"), where only one contains the odorant at a given concentration, and the

others are blanks (odor-free medium).[20] They are forced to choose which sample is

different, even if they are not certain. This protocol corrects for guessing and response bias.

Ascending Concentration Series: Samples are presented in order of increasing

concentration.[4][6] This minimizes olfactory adaptation or fatigue that could occur if a high

concentration were presented first.[21]

Best-Estimate Threshold (BET): The group threshold is calculated as the geometric mean of

the individual thresholds. An individual's threshold is the geometric mean of the last

concentration they failed to detect and the first concentration they correctly identified (and

continued to identify at higher concentrations).[22]

Reported Odor Threshold Values: A Case for
Context
Directly reported, consensus odor threshold values for 2-Ethyl-3,5,6-trimethylpyrazine are not

abundant in publicly indexed literature, underscoring the proprietary nature of much flavor

research. However, data on analogous pyrazines demonstrate the vast range of values and the

critical importance of the medium (matrix).

A seminal study by Shibamoto (1987) on the odor thresholds of 46 different pyrazines in water

provides excellent context.[23]
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Pyrazine Type Example Compound
Odor Threshold in Water
(ppm)

Alkylpyrazines
5-Isopentyl-2,3-dimethyl-

pyrazine
6.00

Alkoxypyrazines
2-Methoxy-3-methyl-5-(2-

methylbutyl)pyrazine
0.00001

Data from Shibamoto, T. (1987). Odor Threshold of Some Pyrazines.[23]

This 600,000-fold difference highlights a key principle: minor changes in the molecular structure

(e.g., adding a methoxy group) can dramatically alter the odor threshold. The threshold for 2-
Ethyl-3,5,6-trimethylpyrazine will be specific to its structure and must be determined

empirically in the matrix of interest.

Critical Factors Influencing Odor Threshold
Perception
The measured odor threshold is a function of the chemical, the surrounding matrix, the

methodology, and the individual perceiver. A failure to account for these variables is the largest

source of inter-laboratory discrepancies.

Chemical & Matrix Properties Individual Human Factors Methodological Factors

Measured Odor Threshold

Volatility / Vapor Pressure Solubility (Oil/Water) Air-Matrix Partitioning Matrix pH Genetics (Anosmia) Age Gender Health / Smoking Protocol (e.g., Forced-Choice) Panelist Training Adaptation / Fatigue

Click to download full resolution via product page

Caption: Key factors influencing the determination of an odor threshold.
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Chemical and Matrix Factors
Volatility and Partition Coefficient: The concentration of an odorant above a food or solution

depends on its vapor pressure and its solubility in that matrix.[13] For 2-Ethyl-3,5,6-
trimethylpyrazine, its behavior in a high-fat matrix like chocolate will be vastly different from

an aqueous matrix like coffee.

pH: The pH of the medium can affect the protonation state of some aroma compounds,

altering their volatility.[13]

Human Physiological Factors
Genetics: Specific anosmias (the inability to smell certain compounds) are genetically

determined.[24] A panelist with a specific anosmia to a class of pyrazines would be unable to

detect the compound.

Age and Gender: Olfactory acuity generally decreases with age.[14][21][25] Studies have

also shown that females, on average, tend to have a keener sense of smell than males.[14]

[21][25]

Health and Lifestyle: Factors such as smoking, alcohol consumption, nasal allergies, and

active colds can significantly impair the ability to detect odors accurately.[5][25][26]

Methodological Factors
Adaptation: Continuous exposure to an odor leads to sensory fatigue, reducing perceived

intensity and elevating the threshold.[21] Methodologies that use an ascending concentration

series are designed specifically to mitigate this effect.

Panelist Training: The degree of training a panel has with a specific substance can

profoundly influence the threshold obtained.[4] Experienced panelists provide more

consistent and reliable data.

Conclusion and Implications
The odor threshold of 2-Ethyl-3,5,6-trimethylpyrazine is a powerful but highly context-

dependent parameter. For scientists and developers, the key takeaway is that a single,

universally applicable threshold value does not exist. The sensory contribution of this potent
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pyrazine must be evaluated using robust, validated methodologies like GC-O and standardized

sensory protocols within the specific matrix of interest.

Understanding the interplay of chemical, physiological, and methodological factors is not a

complication but a necessity for scientific integrity. By controlling for these variables,

researchers can generate reliable, reproducible data that accurately predicts the sensory

impact of 2-Ethyl-3,5,6-trimethylpyrazine in food, beverages, and pharmaceutical

formulations, enabling precise product development and quality control.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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